Gigantol

Übersicht

Beschreibung

Gigantol ist eine natürlich vorkommende Bibenzylverbindung, genauer gesagt ein 1,2-Diphenylethan-Derivat, das in verschiedenen Arten der Orchideengattung Dendrobium vorkommt . Es hat aufgrund seiner vielfältigen biologischen Aktivitäten, darunter Antikrebs-, Antientzündungs- und Antidiabetika-Eigenschaften, große Aufmerksamkeit erregt .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden, darunter die Extraktion aus natürlichen Quellen und die chemische Synthese. Eine übliche Methode beinhaltet die Extraktion aus Dendrobium officinale unter Verwendung der ultraschallgestützten Extraktion mit Methanol als Lösungsmittel . Die optimalen Bedingungen für die Extraktion umfassen eine Methanolkonzentration von 92,98%, eine Extraktionstemperatur von 41,41 °C und ein Fest-Flüssig-Verhältnis von 27,2 ml/g .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus Dendrobium-Arten. Der Prozess umfasst das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von der ultraschallgestützten Extraktion. Die extrahierte Verbindung wird dann mit chromatographischen Verfahren gereinigt, um this compound mit hoher Reinheit zu erhalten .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

This compound übt seine Wirkungen durch mehrere molekulare Ziele und Pfade aus:

Wirkmechanismus

Target of Action

Gigantol, a pharmacologically active bibenzyl compound, primarily targets the MYC protein, a crucial proto-oncogene and proliferation-promoting transcription factor . MYC controls cell proliferation, differentiation, and apoptosis . It is known to be amplified or overexpressed in various cancer types, including lung cancer, and is associated with poor survival .

Mode of Action

This compound exerts its effects by interacting with its primary target, MYC, and inducing its degradation. Specifically, this compound facilitates the function of Glycogen synthase kinase 3 beta (GSK3β) , an upstream regulator of MYC . This facilitation leads to an increase in the MYC–ubiquitin complex, resulting in the degradation of MYC via the ubiquitin-proteasome pathway . The downregulation of MYC disrupts the proliferation signals, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the PI3K/AKT/mTOR and JAK/STAT pathways, both of which are involved in cell proliferation and survival . Additionally, this compound enhances the JNK signal . By modulating these pathways, this compound can effectively control the growth of cancer cells.

Result of Action

This compound exhibits antiproliferative effects on human lung cancer cells . It reduces cancer stem cell properties and tumorigenicity . This compound also inhibits the migration and metastasis of hepatocellular carcinoma cells . These molecular and cellular effects contribute to its potential as a promising candidate for novel strategies in cancer inhibition .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the extraction efficiency of this compound from Dendrobium officinale, the plant from which it is derived, can be affected by the concentration of methanol, the extraction temperature, and the solid-liquid ratio . The content of this compound in Dendrobium officinale leaves is significantly higher than that in stems . These factors can influence the availability of this compound and, consequently, its efficacy and stability.

Biochemische Analyse

Biochemical Properties

Gigantol interacts with various enzymes and proteins, exerting its effects through these interactions . For instance, it has been found to inhibit the activity of tumor stem cells . This compound and its analogs have also been found to have certain curative effects on diabetic cataracts .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to relieve hepatic oxidative stress and inflammation in mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the formation of the terminal complement complex (TCC) C5b-9 in the liver .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on this compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, pre-administration of this compound in mice with CCl4-induced acute liver injury showed dose-dependent decreases in serum transaminase levels and improvements in pathological changes in liver tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gigantol can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from Dendrobium officinale using ultrasonic-assisted extraction with methanol as the solvent . The optimal conditions for extraction include a methanol concentration of 92.98%, an extraction temperature of 41.41°C, and a solid-liquid ratio of 27.2 mL/g .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Dendrobium species. The process includes drying and grinding the plant material, followed by ultrasonic-assisted extraction. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gigantol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von this compound kann unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.

Substitution: Substitutionsreaktionen, die this compound betreffen, verwenden oft Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zu Chinonen führen, während die Reduktion Dihydroderivate erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Gigantol ist einzigartig unter den Bibenzylverbindungen aufgrund seiner vielfältigen biologischen Aktivitäten und spezifischen molekularen Ziele. Zu ähnlichen Verbindungen gehören:

Dendrobium aphyllum: Eine weitere Bibenzylverbindung mit zytotoxischer Aktivität gegen Krebszelllinien.

Dendrobium draconis: Zeigt ähnliche Antikrebs-Eigenschaften, indem es die Migration von Krebszellen hemmt.

Dendrobium aurantiacum: Bekannt für seine bioaktiven Eigenschaften, darunter entzündungshemmende und krebshemmende Aktivitäten.

This compound zeichnet sich durch seine Fähigkeit aus, mehrere Pfade zu zielen und seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten.

Biologische Aktivität

Gigantol, a bibenzyl compound predominantly isolated from the orchid species Dendrobium draconis, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is classified as a bibenzyl compound, characterized by its unique chemical structure that contributes to its biological properties.

- Source : It is primarily derived from the Dendrobium genus, which is known for its medicinal properties in traditional medicine.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : this compound has been shown to inhibit reactive oxygen species (ROS) production and lipid peroxidation, thus protecting cells from oxidative stress. Studies indicate that it regulates the oxidized/reduced glutathione ratio in cells exposed to high glucose conditions .

- Anticancer Properties : Research demonstrates that this compound effectively suppresses cancer stem cell-like phenotypes in lung cancer cells. It reduces anchorage-independent growth and tumor spheroid formation while downregulating markers associated with cancer stem cells, such as CD133 and ALDH1A1 .

- Induction of Apoptosis : In non-small cell lung cancer (NSCLC) models, this compound has been shown to induce apoptosis by modulating key signaling pathways. It decreases the expression of Ki-67 and Bcl-2 while increasing Bax expression, leading to enhanced apoptotic activity .

- Cholesterol Metabolism : Recent studies suggest that this compound enhances cholesterol metabolism by increasing the expression of genes involved in steroid metabolic processes .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Oxidative Stress Modulation : this compound mitigates oxidative stress by enhancing antioxidant defenses within cells, thereby reducing cellular damage induced by high glucose levels .

- Wnt/β-Catenin Signaling Pathway : In various cancer models, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival in cancer cells. This modulation leads to reduced cell viability and increased apoptosis .

- Regulation of DEK Oncogene : this compound influences the expression of the DEK oncogene in NSCLC cells, where its downregulation enhances the anticancer effects of this compound by promoting apoptosis and inhibiting cell proliferation .

Case Study 1: Anticancer Efficacy in Lung Cancer

A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with 50 µM and 100 µM concentrations significantly inhibited cell proliferation and induced apoptosis compared to control groups. The study highlighted that DEK knockdown further enhanced these effects, suggesting a potential therapeutic role for this compound in lung cancer treatment .

Case Study 2: Neuroprotective Effects

This compound's neuroprotective properties were assessed in models simulating oxidative stress conditions similar to those found in neurodegenerative diseases. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress, indicating its potential application in treating conditions like Alzheimer's disease .

Data Summary

Eigenschaften

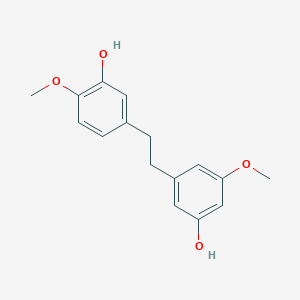

IUPAC Name |

5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-16(20-2)15(18)9-11/h5-10,17-18H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXKZPQOVUDXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218112 | |

| Record name | Gigantol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-30-4 | |

| Record name | 5-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gigantol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gigantol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Gigantol has been shown to interact with a variety of molecular targets, resulting in diverse downstream effects. Here are some key examples:

- PI3K/AKT/mTOR Pathway: this compound suppresses this pathway, which is frequently activated in cancer cells and promotes cell growth and survival. This suppression leads to reduced cancer stem cell properties, tumorigenicity, and tumor growth. [, , , ]

- JAK/STAT Pathway: Similar to the PI3K/AKT/mTOR pathway, this compound also inhibits the JAK/STAT pathway, further contributing to its anti-cancer effects. [, ]

- c-Met/PI3K/AKT Signaling: this compound downregulates c-Met, a tyrosine kinase receptor often overexpressed in cancers, leading to the disruption of downstream PI3K/AKT signaling and ultimately inhibiting cancer cell migration. []

- Wnt/β-catenin Signaling Pathway: this compound inactivates this pathway, known to play a role in cell proliferation and differentiation, contributing to its anti-cancer effects. []

- NF-κB Signaling Pathway: this compound inhibits the activation of NF-κB, a key regulator of inflammation and cell survival, resulting in reduced inflammation and oxidative stress in various models of disease, including diabetic nephropathy. [, , , ]

- Aldose Reductase (AR) and Inducible Nitric Oxide Synthase (iNOS): this compound demonstrates inhibitory effects on both AR and iNOS, enzymes implicated in the development and progression of diabetic cataracts. [, ]

A: this compound promotes the degradation of c-Myc by enhancing the function of Glycogen synthase kinase 3 beta (GSK3β). GSK3β phosphorylates c-Myc, marking it for ubiquitination and subsequent degradation by the proteasome. []

A: this compound's molecular formula is C22H26O4, and its molecular weight is 354.44 g/mol. [, , ]

A: Yes, spectroscopic data, including 1H and 13C NMR, EI-MS, and UV-Vis spectral characteristics, has been used to identify and characterize this compound. [, ]

A: Yes, computational chemistry and modeling techniques, such as molecular docking, have been employed to investigate the interactions between this compound and its target proteins, such as aldose reductase. These studies provide insights into the binding sites and modes of interaction, aiding in the understanding of this compound's mechanism of action. [, ]

A: Research involving the synthesis and evaluation of this compound derivatives has shed light on the structure-activity relationship. Modifications to the phenyl ring, substitution with bulkier rings, and alterations to the carbon chain have been explored. These modifications have been shown to impact this compound's inhibitory activity against AR and iNOS, as well as its protective effects against D-galactose-induced apoptosis in human lens epithelial cells. []

A: Studies in rats have shown that this compound undergoes extensive metabolism, with glucuronidation being the primary metabolic pathway. Metabolites have been identified in both urine and through in vitro studies using hepatocytes from various species (rat, dog, monkey, human). [, ]

A: Yes, this compound's in vivo efficacy has been demonstrated in various animal models. For instance, it has shown protective effects against diabetic cataracts in rats induced by streptozotocin. Additionally, it has demonstrated anti-inflammatory effects in a mouse model of osteoarthritis. [, ]

ANone: A range of in vitro assays has been employed to assess this compound's effects. These include:

- Cell viability assays (MTT, CCK-8): To evaluate the impact on cell growth and survival in various cell lines, including cancer and normal cells. [, , , , , ]

- Apoptosis assays (flow cytometry, western blotting): To investigate this compound's ability to induce programmed cell death in cancer cells. [, , , ]

- Migration and invasion assays: To assess this compound's effects on cancer cell motility, a crucial step in the metastatic process. [, , ]

- Enzyme activity assays: To measure the inhibitory potential of this compound against enzymes like aldose reductase and inducible nitric oxide synthase, relevant in the context of diabetic complications. [, , , , ]

- Reporter gene assays and electrophoretic mobility shift assays (EMSA): To investigate the effects of this compound on signaling pathways such as NF-κB. []

ANone: Researchers have employed various animal models to explore the therapeutic potential of this compound, including:

- Diabetic cataract models (induced by streptozotocin or D-galactose): To assess this compound's protective effects against cataract development. [, ]

- Mouse models of osteoarthritis: To evaluate this compound's anti-inflammatory and cartilage-protective properties. []

- Acute liver injury models (induced by paracetamol): To investigate the hepatoprotective effects of this compound. []

ANone: While preclinical research on this compound shows promise, there are no published reports of clinical trials to date. Further research is needed to determine its safety and efficacy in humans.

ANone: Various analytical methods have been employed to study this compound, including:

- High-performance liquid chromatography (HPLC): To separate, identify, and quantify this compound in plant extracts and biological samples. [, , , ]

- Thin-layer chromatography (TLC): Used for initial screening and identification of this compound. []

- Mass spectrometry (MS): Coupled with HPLC (LC-MS) or used alone (EI-MS) to determine the molecular weight and structural features of this compound and its metabolites. [, , ]

- UV-Vis Spectrophotometry: To quantify this compound based on its absorbance properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.